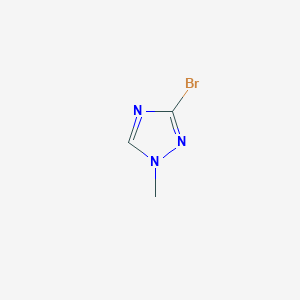

3-Bromo-1-methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGLUDZPAMFWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205186 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-91-2 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and common reactions, and illustrates its synthetic utility.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance transitioning to a liquid above 30°C.[1] It is a halogenated heterocyclic compound with the molecular formula C₃H₄BrN₃.[2][3][4] Its chemical structure and properties make it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₃H₄BrN₃ |

| Molecular Weight | 161.99 g/mol |

| CAS Number | 56616-91-2 |

| Appearance | White to off-white solid (<30°C), liquid (>30°C) |

| Melting Point | 30.84 °C (Predicted) |

| Boiling Point | 255.9 ± 23.0 °C (Predicted) |

| Density | 1.93 ± 0.1 g/cm³ (Predicted) |

| pKa | 1.01 ± 0.10 (Predicted) |

| Water Solubility | 58882.1 mg/L (Predicted) |

| Flash Point | 105.76 °C (Predicted) |

Spectroscopic Data

While a complete, publicly available annotated spectrum for this compound is not readily found, typical NMR spectral data for related 1,2,4-triazole derivatives provide an expected range for chemical shifts. The proton NMR spectrum is expected to show a singlet for the triazole ring proton and a singlet for the N-methyl protons. The carbon NMR spectrum would display signals for the two carbons of the triazole ring and one for the methyl group.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of this compound are not extensively published. However, based on general knowledge of heterocyclic chemistry, the following protocols are provided as representative methods.

Synthesis of this compound

A common method for the synthesis of bromo-substituted triazoles involves the direct bromination of the corresponding triazole precursor.

Representative Protocol for Bromination:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Reactivity and Subsequent Reactions

The bromine atom on the triazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of toluene and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Representative Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways involving this compound.

Caption: Synthesis of this compound and its subsequent functionalization via cross-coupling reactions.

Caption: A representative experimental workflow for the synthesis of this compound.

References

- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

Elucidating the Structure of 3-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with the chemical formula C₃H₄BrN₃.[1][2][3] Its molecular weight is 161.99 g/mol . This molecule serves as a valuable intermediate in the synthesis of more complex substituted triazole derivatives, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its molecular structure. While extensive public data on this specific compound is limited, this document compiles available information and presents predicted data based on analogous structures to offer a complete technical profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃ | ChemScene Certificate of Analysis[1] |

| Molecular Weight | 161.99 g/mol | ChemScene Certificate of Analysis[1] |

| CAS Number | 56616-91-2 | ChemScene Certificate of Analysis[1] |

| IUPAC Name | This compound | Advanced ChemBlocks[2] |

| SMILES | CN1C=NC(Br)=N1 | Advanced ChemBlocks[2] |

| Purity (LCMS) | 98.55% | ChemScene Certificate of Analysis[1] |

| Appearance | Colorless to light yellow solid/liquid | ChemScene Certificate of Analysis[1] |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis from ChemScene confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals: a singlet for the methyl protons and a singlet for the proton on the triazole ring. The predicted chemical shifts are outlined in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | C5-H |

| ~3.9 | Singlet | 3H | N1-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display three signals corresponding to the two carbons in the triazole ring and the methyl carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C3-Br |

| ~150 | C5 |

| ~35 | N1-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1550 | Strong | C=N stretch |

| ~1480 | Strong | N=N stretch |

| ~1250 | Medium | C-N stretch |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

| m/z | Relative Intensity (%) | Assignment |

| 161/163 | ~98/~100 | [M]⁺ / [M+2]⁺ |

| 82 | - | [M - Br]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Experimental Workflow for Structure Elucidation

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. While publicly available, detailed raw spectral data is scarce, the confirmation of its structure by suppliers through ¹H NMR and LCMS provides strong evidence for its identity. The predicted spectroscopic data and standard experimental protocols outlined in this guide offer a robust framework for researchers and professionals working with this important chemical intermediate. The provided visualizations of its molecular structure and the general analytical workflow serve as clear and concise references for laboratory practice.

References

Technical Guide: Physical Properties of 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-1,2,4-triazole, identified by CAS number 56616-91-2, is a halogenated heterocyclic compound. Due to the presence of the reactive bromine atom and the stable triazole core, this molecule serves as a versatile building block in organic synthesis. It is particularly valuable in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates its application in common synthetic workflows.

Core Physical and Chemical Properties

The physical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₄BrN₃ |

| Molecular Weight | 161.99 g/mol |

| Appearance | Colorless to light yellow, low melting point solid or liquid |

| Melting Point | 34-38 °C |

| Boiling Point | 255.9 °C at 760 mmHg |

| Density | 1.93 g/cm³ |

| Refractive Index | 1.669 |

| Flash Point | 108.5 °C |

| Purity | Typically reported as >95% to 98.55% |

| Storage Conditions | Store in a cool, dry place (2-8°C recommended), sealed from light |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in peer-reviewed literature. However, the following are general, standardized methodologies for determining the key physical properties listed above for a solid organic compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (≤ 1 °C) is indicative of high purity.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The liquid is heated to a gentle boil.

-

Observation: The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement (Pycnometer Method)

-

Measurement of Empty Pycnometer: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with the molten sample of this compound, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

-

Calculation: The mass of the sample is determined by subtraction. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the molten sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read from the scale. The temperature of the measurement is also recorded.

Synthetic Utility and Experimental Workflows

This compound is a key intermediate in the synthesis of more complex molecules, particularly through cross-coupling reactions. Below are visualizations of two common synthetic workflows where this compound is utilized.

3-Bromo-1-methyl-1H-1,2,4-triazole molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry. The document details its fundamental chemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of novel therapeutic agents.

Core Molecular Data

This compound is a halogenated azole derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₃H₄BrN₃ | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| CAS Number | 56616-91-2 | [1] |

| Appearance | Solid (form) | |

| SMILES | Cn1cnc(Br)n1 | |

| InChI Key | KWGLUDZPAMFWJZ-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Data

Detailed characterization is essential for confirming the identity and purity of this compound. While specific spectral data is not widely published in peer-reviewed literature, typical analytical data can be obtained from commercial suppliers. General expected characteristics are outlined below.

| Analysis Type | Expected Data |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the triazole ring proton (C-H). |

| ¹³C NMR | Resonances corresponding to the methyl carbon, the two triazole ring carbons, with the carbon bearing the bromine atom being significantly shifted. |

| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching, C=N and N=N stretching of the triazole ring, and C-N stretching. |

| Purity | Typically ≥95% when sourced from chemical suppliers. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3-Bromo-1H-1,2,4-triazole. This reaction is a standard procedure in heterocyclic chemistry.

Experimental Workflow: N-Methylation

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of 1,2,4-triazole derivatives.[2][3]

Materials:

-

3-Bromo-1H-1,2,4-triazole

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol. Cool the resulting solution to 0°C in an ice-water bath.

-

Deprotonation: Slowly add sodium methoxide solution (1.05 eq) dropwise to the cooled solution. Stir for 10-20 minutes at 0°C.

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield pure this compound.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] this compound serves as a versatile intermediate for creating more complex molecules, often through cross-coupling reactions where the bromine atom is substituted.

Role as a Synthetic Intermediate

The bromine atom at the 3-position of the triazole ring is a key functional handle for introducing molecular diversity. It readily participates in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the attachment of various aryl, heteroaryl, or alkyl groups. This functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Anticancer Research

Derivatives of 1,2,4-triazole are prominent in oncology. Marketed drugs like Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer. Research into novel triazole derivatives has expanded to target other critical cancer pathways. For instance, derivatives synthesized from brominated triazoles are being investigated as inhibitors of key signaling proteins.

The diagram below illustrates a simplified signaling pathway relevant to cancer, highlighting potential targets for which 1,2,4-triazole derivatives have been developed.

This guide provides foundational knowledge on this compound, positioning it as a valuable reagent for the synthesis of novel, biologically active compounds. Its straightforward synthesis and chemical versatility ensure its continued relevance in modern drug discovery and development.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 56616-91-2|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole | C3H4BrN3 | CID 21852824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral Data of 3-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Bromo-1-methyl-1H-1,2,4-triazole. The information presented is intended to support research, development, and quality control activities involving this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | C5-H |

| Data not available in search results | Data not available in search results | Data not available in search results | N-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C 3-Br |

| Data not available in search results | C 5 |

| Data not available in search results | N-C H₃ |

Table 3: Mass Spectrometry Data

| m/z | Ion |

| Data not available in search results | [M]⁺ |

| Data not available in search results | [M+2]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard practices for the analysis of halogenated heterocyclic compounds and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range for aromatic and aliphatic protons.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.

-

The spectral width should be set to encompass the chemical shifts of both sp² and sp³ hybridized carbon atoms.

-

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is suitable for the analysis of this relatively small and volatile molecule.

Sample Introduction:

-

Introduce a small amount of the sample into the instrument, either via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-250).

-

Data Analysis: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Disclaimer: The spectral data presented in the tables are placeholders as specific experimental values for this compound were not available in the searched public domain literature. The provided experimental protocols are generalized best practices and may require optimization for specific instrumentation and sample characteristics.

The Diverse Biological Activities of Substituted 1,2,4-Triazole Derivatives: A Technical Guide

Introduction

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These five-membered nitrogen-containing heterocycles are key components in a variety of clinically used drugs.[2] The unique structural features of the 1,2,4-triazole ring, including its metabolic stability, capacity for hydrogen bonding, and dipole moment, contribute to its ability to interact with a wide array of biological targets, particularly enzymes.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 1,2,4-triazole derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of Substituted 1,2,4-Triazole Derivatives

A variety of synthetic methodologies have been developed for the preparation of substituted 1,2,4-triazoles. One common and versatile approach involves the cyclization of thiosemicarbazide derivatives. This method allows for the introduction of diverse substituents at various positions of the triazole ring, enabling the exploration of structure-activity relationships.

A general synthetic scheme for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is outlined below. This class of compounds often serves as a key intermediate for further derivatization. The synthesis typically begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate.[4][5]

Antimicrobial and Antifungal Activity

Substituted 1,2,4-triazoles are well-established as potent antimicrobial and antifungal agents. Their mechanism of action in fungi often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[6] The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Antimicrobial and Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL or µM) | Reference(s) |

| Vinyl-1,2,4-triazole derivatives | Various bacteria | 0.0002–0.0069 mM | [7] |

| Vinyl-1,2,4-triazole derivatives | Various fungi | 0.02–0.52 mM | [7] |

| 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, S. aureus, M. smegmatis | 0.12–1.95 µg/mL | [8] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | 0.132–0.264 mM | [8] |

| Ofloxacin-1,2,4-triazole analogues | S. aureus, E. coli | 0.25–1 µg/mL | [8] |

| 1,2,4-Triazole-3-thione derivatives | B. subtilis, S. aureus, P. vulgaris | 1.56–6.25 µg/mL | [8] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | C. albicans | 0.0625–1 µg/mL | [2] |

| Triazole-oxadiazole derivatives | C. albicans, C. glabrata | MIC comparable to Ketoconazole | [2] |

| Quinoline based benzothiazolyl-1,2,4-triazoles | C. albicans | 6.25 µg/mL | [2] |

| Sulfonamide-1,2,4-triazole derivatives | Various fungi | 0.01–0.27 µmol/mL | [2] |

| Triazole compound with CF3 group | C. albicans, C. neoformans, T. rubrum | 0.00097–0.0156 µg/mL | [2] |

| Dithiocarbamate derivatives of fluconazole | C. albicans | <0.125–2 µg/mL (MIC80) | [2] |

| Thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazole | Various fungi | 0.06–8 µg/mL | [9] |

| Triazole compounds with 1,2,3-benzotriazine-4-one | C. albicans, C. neoformans | 0.0156–2.0 µg/mL | [9] |

| Miconazole analogue with 3,4-dichlorobenzyl | Various fungi | 0.5 µg/mL | [9] |

Anticancer Activity

A significant area of research has focused on the anticancer properties of 1,2,4-triazole derivatives. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines.[10] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as the disruption of microtubule dynamics through tubulin inhibition.[11]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Butane-1,4-dione derivatives (10a) | MCF-7, HeLa, A549 | 6.43, 5.6, 21.1 | [12] |

| Butane-1,4-dione derivatives (10d) | MCF-7, HeLa, A549 | 10.2, 9.8, 16.5 | [12] |

| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375, MCF-7, HT-29 | 22.41–46.92 | [13] |

| Betulin-1,2,4-triazole derivative (Bet-TZ3) | A375 | 34.34 | [13] |

| 1,2,3-Triazole and 4-methyl coumarin hybrids | MCF-7 | 2.66–10.08 | [14] |

| Coumarin-triazole hybrids | MCF-7 | 8.21–51.3 | [14] |

| EGFR inhibitor (Compound 8c) | - | 3.6 | [11] |

Mechanism of Action in Cancer

EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[15] Overexpression or mutation of EGFR is common in many cancers. Small molecule inhibitors, including some 1,2,4-triazole derivatives, can compete with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[16][17]

BRAF Signaling Pathway Inhibition:

BRAF is a serine/threonine protein kinase that is a component of the MAPK/ERK signaling pathway.[18] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[18] BRAF inhibitors, which can include 1,2,4-triazole-based compounds, are designed to block the activity of the mutant BRAF protein, thereby halting the aberrant signaling.[18][19]

Antiviral Activity

Certain 1,2,4-triazole derivatives have demonstrated promising antiviral activity against a range of viruses.[1][20][21] Their mechanisms of action can vary, but they often interfere with viral replication processes. For example, some triazole-based compounds are analogs of nucleosides and can inhibit viral polymerases.

Table 3: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target Virus | EC50 (µM) | Reference(s) |

| 1,2,4-Triazolo[4,3-a]quinoxaline derivative | HSV-1 | 25% plaque reduction at 20 mg/mL | [2] |

| Doravirine analogue (203a) | HIV-1 (wild-type) | 0.02 | [2] |

| Doravirine analogue (203a) | HIV-1 (mutant) | 7.61 | [2] |

| Doravirine analogue (204a) | HIV-1 (wild-type) | 0.0081 | [2] |

| 1,4-disubstituted-1,2,3-triazole derivative (Compound 2) | Chikungunya virus | 28.6 | [22] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25]

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth).[23]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[25]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[23]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[23]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[29]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals.[26]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[29] The amount of formazan produced is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with the assembly of microtubules, which are essential for cell division.[30][31]

Protocol:

-

Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP.[32] Test compounds and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) are prepared at various concentrations.[33]

-

Reaction Initiation: The reaction is initiated by warming the tubulin solution to 37°C in a 96-well plate in the presence of the test compounds.

-

Monitoring Polymerization: Tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm (turbidity) or by using a fluorescent reporter.[30][31]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for inhibition of polymerization can be calculated.[31]

Conclusion

Substituted 1,2,4-triazole derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for the treatment of infectious diseases, cancer, and viral infections. The continued exploration of this chemical scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant potential for the discovery of novel therapeutic agents.

References

- 1. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]

- 14. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 19. mdpi.com [mdpi.com]

- 20. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. protocols.io [protocols.io]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. acmeresearchlabs.in [acmeresearchlabs.in]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1,2,4-Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a versatile heterocyclic scaffold that forms the core of a wide array of pharmacologically active compounds. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have established it as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,4-triazole derivatives, with a detailed focus on their anticancer, antifungal, and antimicrobial activities. This document outlines key mechanisms of action, provides detailed experimental protocols for their evaluation, and presents visual representations of the cellular pathways they modulate.

Core Pharmacological Activities

1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, making them a subject of intense research in drug discovery.[1][2] Their therapeutic potential spans multiple disease areas, primarily due to their ability to interact with a variety of biological targets with high affinity.[3]

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Triazole antifungals, such as fluconazole and itraconazole, are mainstays in clinical practice.

Mechanism of Action: The primary mechanism of antifungal action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis. This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.[4]

Anticancer Activity

A growing body of evidence supports the potential of 1,2,4-triazole derivatives as effective anticancer agents.[5][6] Their mechanisms of action are diverse and often target pathways that are dysregulated in cancer cells.

Key Mechanisms of Action:

-

Enzyme Inhibition: Many 1,2,4-triazole compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), carbonic anhydrases, and topoisomerases.[6][7]

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: 1,2,4-triazoles can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][4]

Antimicrobial Activity

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10][11] The hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores is a promising strategy for developing novel antimicrobial agents to combat drug resistance.[11]

Quantitative Data on Biological Activities

The following tables summarize the in vitro activity of representative 1,2,4-triazole compounds across different pharmacological classes.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 1.0 | [1] |

| Itraconazole | Aspergillus fumigatus | 1.0 - 4.0 | [1] |

| Posaconazole | Candida glabrata | 0.03 - 0.5 | [1] |

| Voriconazole | Candida krusei | 0.03 - 1.0 | [1] |

| Ravuconazole | Cryptococcus neoformans | 0.03 - 0.25 | [1] |

| Compound 39c | Escherichia coli | 3.125 | [1] |

| Compound 39h | Pseudomonas aeruginosa | 3.125 | [1] |

| Compound 46a | Staphylococcus aureus | 3.125 | [1] |

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Letrozole | Breast Cancer | Not specified | Aromatase inhibitor | [3] |

| Anastrozole | Breast Cancer | Not specified | Aromatase inhibitor | [3] |

| Compound 14d | Renal Cancer (TK-10) | 0.23 | EGFR inhibitor | [10] |

| Compound 8c | Breast Cancer (MCF-7) | 0.5 | EGFR/BRAF/Tubulin inhibitor | [12] |

| Compound 7i | Various | 0.02 - 0.5 | Tubulin polymerization inhibitor | [13] |

| Triazole-Chalcone Hybrid I | Lung Cancer (A549) | 4.4 | Caspase-3 dependent apoptosis | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of 1,2,4-triazole compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Fungal inoculum standardized to 0.5 McFarland turbidity.

-

1,2,4-Triazole compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antifungal (e.g., fluconazole).

-

Spectrophotometer or microplate reader.

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole compounds and the control drug in RPMI-1640 medium directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

-

Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[14] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

1,2,4-Triazole compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the fluorescence of a reporter dye that binds to polymerized tubulin.

Materials:

-

Purified tubulin (>99% pure).

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution (10 mM).

-

Fluorescent reporter dye (e.g., DAPI).

-

Polymerization enhancer (e.g., glycerol).

-

1,2,4-Triazole compounds dissolved in DMSO.

-

Positive controls: polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel).

-

Black, non-binding 96-well microplates.

-

Temperature-controlled fluorescence plate reader.

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration ~10%), and the fluorescent reporter in General Tubulin Buffer.

-

Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of 10x concentrated test compounds, controls, or vehicle to the appropriate wells.

-

Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Kinetic Reading: Immediately place the plate in the pre-warmed fluorescence plate reader and begin kinetic measurements (e.g., reading every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The maximum rate of polymerization (Vmax) and the steady-state polymer mass can be determined. IC₅₀ values for inhibitors are calculated by plotting the Vmax or plateau fluorescence against the log of the compound concentration.[1]

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.

Materials:

-

Recombinant human or fungal CYP51.

-

Cytochrome P450 reductase (CPR).

-

Lanosterol (substrate).

-

NADPH.

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

-

1,2,4-Triazole compounds dissolved in DMSO.

-

Positive control inhibitor (e.g., ketoconazole).

-

Method for product detection (e.g., HPLC, fluorescence-based probe).

Procedure (Fluorescence-based):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing CYP51 (e.g., 37 pmoles/mL) and a fluorescent substrate (e.g., 100 µM BOMCC) in potassium phosphate buffer.[15]

-

Compound Addition: Add various concentrations of the test compounds to the wells of a microplate. Ensure the final DMSO concentration is consistent and low (<2%).

-

Pre-incubation: Add the reaction mixture to the wells and pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH (final concentration e.g., 80 µg/mL).

-

Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths for the product over a set period (e.g., 30 minutes) at 37°C.[15]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 1,2,4-triazole compounds and a typical experimental workflow.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Anticancer Mechanism: Inhibition of EGFR Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. benchchem.com [benchchem.com]

- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sbgn.github.io [sbgn.github.io]

- 10. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for Brominated Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole-based compounds represent a significant class of heterocyclic structures with a broad spectrum of biological activities. The incorporation of bromine atoms into the triazole scaffold can significantly modulate their pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the potential mechanisms of action for brominated triazoles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Mechanisms of Action and Quantitative Data

Brominated triazoles have demonstrated efficacy in several key therapeutic areas, primarily through the inhibition of specific enzymes and modulation of critical signaling pathways. The following sections summarize the quantitative data associated with these activities.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazole compounds, including brominated derivatives, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[1][2] A secondary mechanism has also been proposed, involving the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[3]

| Compound/Class | Target | IC50 (µM) | Organism/Cell Line | Reference(s) |

| Triazole derivatives | CYP51 | Varies | Candida albicans | [1][4] |

| Voriconazole | CYP51 | ~1.6 | Candida albicans | [1] |

| Prothioconazole-desthio | CYP51 | ~1.9 | Candida albicans | [1] |

Note: Specific IC50 values for brominated triazoles against CYP51 are not extensively reported in the public domain and represent a key area for further research.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Several studies have evaluated the anticancer potential of brominated triazoles, particularly against breast cancer cell lines such as MCF-7. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | S. aureus | Superior to streptomycin | [5] |

| Di-arylated 1,2,4-triazole (4q) | MCF-7 | 4.8 | [6] |

| Di-arylated 1,2,4-triazole (4t) | MCF-7 | 5.2 | [6] |

| Quinolino-triazole (6f) | MCF-7 | 10 | [7] |

| Quinolino-triazole (6g) | MCF-7 | 12 | [7] |

| 2-bromo substituted quinazolinone-triazole | MCF-7 | 11.23 | [8] |

Enzyme Inhibition: Cholinesterases and α-Glucosidase

Brominated triazoles have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in the management of neurodegenerative diseases and diabetes.

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference(s) |

| Thienobenzo-1,2,3-triazolinium bromide salt | AChE | 2.13 - 4.80 | [9] |

| Thienobenzo-1,2,3-triazolinium bromide salt | BChE | 0.098 - 0.732 | [9] |

| Bromoethyl-1,2,3-triazole genipin analog (Compound 5) | BChE | 31.8 | [10] |

| Benzofuran-based 1,2,4-triazole derivative (10d) | AChE | 0.55 | [11] |

| Brominated triazole derivative (Compound 10) | α-Amylase | 0.26 µg/mL | [4] |

| Brominated triazole derivative (Compound 10) | α-Glucosidase | 0.31 µg/mL | [4] |

| Benzothiazole-triazole derivative (6n, 4-Bromo) | α-Glucosidase | 28.0 | [12] |

Antibacterial Activity: DNA Gyrase Inhibition

A potential mechanism for the antibacterial activity of brominated triazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

| Compound | Target | IC50 (µM) | Organism | Reference(s) |

| p-bromo phenyl NBTI (5) | DNA Gyrase | 0.007 | S. aureus | [11] |

| p-bromo phenyl NBTI (5) | DNA Gyrase | Potent inhibitor | E. coli | [11] |

Signaling Pathway Modulation

Wnt/β-Catenin Signaling Pathway

Certain triazole-based compounds have been shown to inhibit the Wnt/β-catenin signaling pathway.[9][13] The proposed mechanism involves the stabilization of Axin, a key component of the β-catenin destruction complex. This leads to the proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. Molecular docking studies suggest that these inhibitors can bind to β-catenin, preventing its interaction with TCF4.[14][15]

Nrf2 Signaling Pathway

Some small molecules, including potentially brominated triazoles, can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[16][17] The mechanism involves the disruption of the interaction between Nrf2 and its negative regulator, Keap1. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Experimental Protocols

CYP51 Inhibition Assay (Fluorescence-based)

This protocol outlines a high-throughput fluorescence-based functional assay to determine the inhibition of CYP51.[18]

-

Reagent Preparation :

-

Recombinantly express and purify the target CYP51 enzyme.

-

Prepare a stock solution of the fluorogenic probe (e.g., BOMCC) and the brominated triazole compounds.

-

Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Assay Procedure :

-

In a 96-well plate, add the assay buffer, CYP51 enzyme, and the brominated triazole compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic probe.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]

-

Cell Culture and Seeding :

-

Culture the desired cancer cell line (e.g., MCF-7) in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of the brominated triazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization :

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[11]

-

Reagent Preparation :

-

Prepare phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.

-

Prepare stock solutions of the brominated triazole compounds.

-

-

Assay Procedure :

-

In a 96-well plate, add the phosphate buffer, DTNB, and the brominated triazole compound at various concentrations.

-

Add the AChE enzyme and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Data Acquisition and Analysis :

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

Brominated triazoles represent a promising class of compounds with diverse pharmacological activities. Their mechanisms of action, while not fully elucidated for all targets, primarily involve enzyme inhibition and the modulation of key signaling pathways. The quantitative data summarized in this guide highlight their potential as antifungal, anticancer, and neuroprotective agents.

Future research should focus on:

-

Expanding Quantitative Data : Generating more comprehensive IC50 and Ki data for a wider range of brominated triazoles against various targets, particularly CYP51.

-

Elucidating Molecular Interactions : Conducting detailed molecular docking and structural biology studies to understand the precise binding modes of these compounds within their target proteins, especially in the Wnt and Nrf2 pathways.

-

Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of brominated triazoles to optimize their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety : Progressing lead compounds to in vivo models to evaluate their therapeutic efficacy and safety profiles.

This technical guide provides a solid foundation for further investigation into the therapeutic potential of brominated triazoles. The detailed protocols and visualized pathways are intended to facilitate the design and execution of future studies in this exciting area of drug discovery.

References

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijlpr.com [ijlpr.com]

- 16. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.plos.org [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the 1,2,4-Triazole Scaffold: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and capacity to engage in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1,2,4-triazole scaffolds, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to empower researchers in the field of drug discovery. Compounds incorporating the 1,2,4-triazole moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[3][4][5][6]

Synthetic Strategies for 1,2,4-Triazole Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, often utilizing nitrogen-rich starting materials. Key precursors include amidines, imidates, amidrazones, and hydrazides.[5][6][7][8] The choice of synthetic strategy is often dictated by the desired substitution pattern on the triazole ring and the availability of starting materials.

Synthesis from Amidines

A prevalent and versatile method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids and amidines to form an acylamidine intermediate. This intermediate then undergoes cyclization with a monosubstituted hydrazine.[5][9] This method is lauded for its high regioselectivity and tolerance of various functional groups.[5] Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a CuCl2-promoted synthesis utilizing amidines and dimethylformamide (DMF) can yield 1,3-disubstituted 1,2,4-triazoles, where both a nitrogen atom and a methyl group from DMF are incorporated into the final triazole structure.[5][10]

Synthesis from Hydrazides

Another robust strategy employs the reaction of hydrazides with various reagents. For example, aromatic hydrazides can be reacted with substituted nitriles in the presence of a base like potassium carbonate under microwave irradiation to afford substituted 1,2,4-triazoles. A multi-step protocol can also be employed, starting with the condensation of an acid hydrazide to form a 4-amino-1,2,4-triazole intermediate, which can then be further modified.[11]

Experimental Protocols

To facilitate the practical application of these synthetic strategies, detailed experimental protocols for key reactions are provided below.

General Procedure for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids and Amidines

This one-pot, two-step process provides a general method for the production of 1,3,5-trisubstituted-1,2,4-triazoles with yields often up to 90%.[5]

Step 1: In situ formation of Acylamidine

-

To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the amidine hydrochloride (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 2: Cyclization with Hydrazine

-

To the reaction mixture containing the in situ generated acylamidine, add the monosubstituted hydrazine (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Aromatic Hydrazides and Nitriles

This method offers an efficient and often higher-yielding alternative to conventional heating.

-

In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Add 10 mL of n-butanol as the solvent.

-

Seal the vessel and subject the reaction mixture to microwave irradiation at 150 °C for 2 hours.

-

After cooling, the precipitated 1,2,4-triazole product is collected by filtration.

-

The crude product can be purified by recrystallization from ethanol to obtain analytically pure material.

Quantitative Data on Biological Activities

The 1,2,4-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following tables summarize key quantitative data for various applications.

Table 1: Antifungal and Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target Organism | MIC (μg/mL) | Reference |

| 1,2,4-Triazole Schiff bases | Staphylococcus aureus | 3.125 | [3] |

| 1,2,4-Triazole Schiff bases | Candida albicans | 3.125 | [3] |